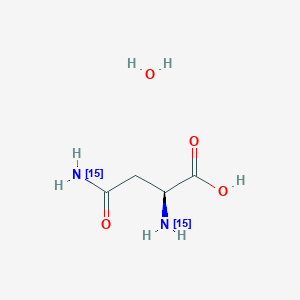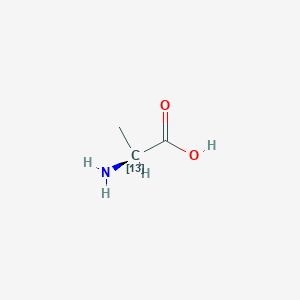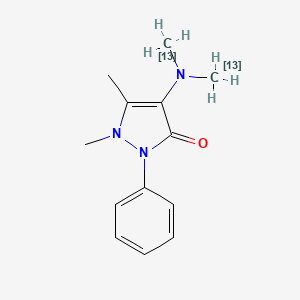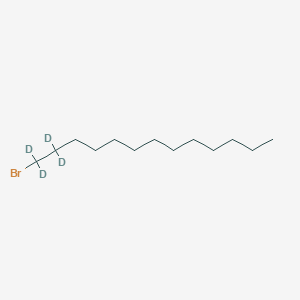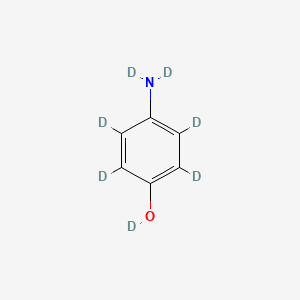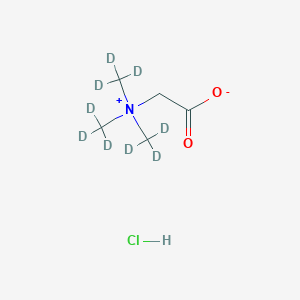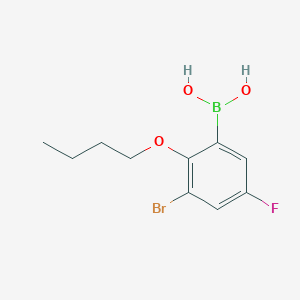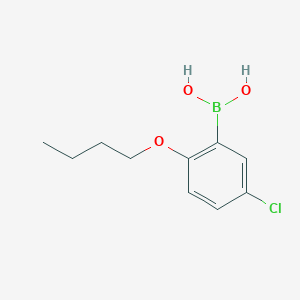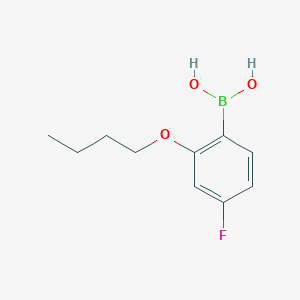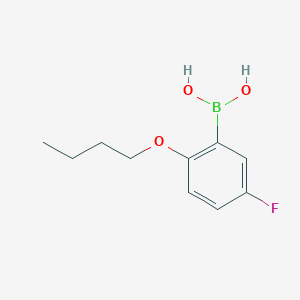
Tert-Butyl-3-Hydroxypropanoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxypropanoate is utilized in several scientific research applications:
Wirkmechanismus
Target of Action
Tert-butyl 3-hydroxypropanoate is a key starting material in the synthesis of various compounds . .
Mode of Action
The mode of action of Tert-butyl 3-hydroxypropanoate is primarily through its role as a precursor in the synthesis of other compounds. It participates in chemical reactions to form more complex structures .
Biochemical Pathways
Tert-butyl 3-hydroxypropanoate is involved in the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . .
Result of Action
The molecular and cellular effects of Tert-butyl 3-hydroxypropanoate are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of wortmannilactone C, it contributes to the formation of a compound with potential biological activity .
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-hydroxypropanoate plays a significant role in biochemical reactions. It is involved in the synthesis of wortmannilactone C, a compound with potential biological activities . The compound interacts with various enzymes and proteins during its biochemical transformations. For instance, it is a substrate for esterases that catalyze the hydrolysis of ester bonds, leading to the formation of 3-hydroxypropanoic acid and tert-butanol. These interactions are crucial for the compound’s role in biochemical pathways and its subsequent utilization in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-hydroxypropanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 3-hydroxypropanoate is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reproducibility in research.
Dosage Effects in Animal Models
The effects of tert-butyl 3-hydroxypropanoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular processes and enhancing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Tert-butyl 3-hydroxypropanoate is involved in various metabolic pathways. It is metabolized by esterases to produce 3-hydroxypropanoic acid and tert-butanol. These metabolites can further participate in biochemical reactions, contributing to metabolic flux and the production of other metabolites . The compound’s involvement in these pathways highlights its potential as a versatile intermediate in biochemical processes.
Transport and Distribution
The transport and distribution of tert-butyl 3-hydroxypropanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . These interactions are crucial for the compound’s localization and accumulation within cells, influencing its biological activity.
Subcellular Localization
Tert-butyl 3-hydroxypropanoate exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells . By studying its subcellular distribution, researchers can gain insights into the mechanisms underlying its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-hydroxypropanoate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl 3-oxopropanoate.
Reduction: It can be reduced to form tert-butyl 3-hydroxypropanoate.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 3-oxopropanoate.
Reduction: Tert-butyl 3-hydroxypropanoate.
Substitution: Various esters or ethers depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-hydroxypropanoate
- Methyl 3-hydroxypropanoate
- Propyl 3-hydroxypropanoate
Uniqueness
Tert-butyl 3-hydroxypropanoate is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXCURRVJMPAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585017 | |
| Record name | tert-Butyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-11-4 | |
| Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl 3-hydroxypropanoate in the synthesis of wortmannilactone C?
A: Tert-butyl 3-hydroxypropanoate serves as a crucial starting material in the synthesis of a wortmannilactone C diastereomer. [] The researchers employed a convergent synthetic strategy, with tert-butyl 3-hydroxypropanoate and ethyl (R)-3-hydroxybutanoate acting as the key building blocks. The synthesis involved several steps, including a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core of the molecule.
Q2: Can you elaborate on the specific reactions involving tert-butyl 3-hydroxypropanoate in the synthesis?
A: While the paper does not provide a detailed step-by-step reaction scheme, it highlights that tert-butyl 3-hydroxypropanoate participates in a series of transformations leading to the final product. [] It likely undergoes modifications at its functional groups – the hydroxyl group and the ester group – to enable the subsequent coupling and cyclization reactions. The exact nature of these modifications would require a more detailed analysis of the full synthetic procedure as described in the paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


